molecular formula C9H16BrClO B14110484 2-Bromononanoyl chloride

2-Bromononanoyl chloride

Cat. No.: B14110484
M. Wt: 255.58 g/mol
InChI Key: QNHHQQBIBCEZAH-UHFFFAOYSA-N
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Description

2-Bromononanoyl chloride: is an organic compound with the molecular formula C9H17BrClO. It is a derivative of nonanoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxyl group is converted to an acyl chloride. This compound is a colorless to pale yellow liquid and is known for its reactivity due to the presence of both bromine and acyl chloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromononanoyl chloride can be synthesized through the reaction of 2-bromononanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds as follows:

C9H17BrCOOH+SOCl2C9H17BrCOCl+SO2+HCl\text{C9H17BrCOOH} + \text{SOCl2} \rightarrow \text{C9H17BrCOCl} + \text{SO2} + \text{HCl} C9H17BrCOOH+SOCl2→C9H17BrCOCl+SO2+HCl

This reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The by-products, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be removed by distillation.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and safety. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions: 2-Bromononanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and water can react with this compound under mild conditions to form esters, amides, and carboxylic acids, respectively.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Major Products Formed:

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Carboxylic Acids: Formed by hydrolysis or oxidation.

Scientific Research Applications

2-Bromononanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: It serves as a building block in the synthesis of drug molecules and other bioactive compounds.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-bromononanoyl chloride primarily involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

    2-Bromoacetyl chloride: A smaller analog with similar reactivity but different physical properties.

    2-Bromobutyryl chloride: Another analog with a shorter carbon chain.

    2-Bromodecanoyl chloride: A longer-chain analog with similar reactivity.

Uniqueness: 2-Bromononanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer-chain analogs. This makes it suitable for specific applications where the balance of hydrophobicity and reactivity is crucial.

Properties

Molecular Formula

C9H16BrClO

Molecular Weight

255.58 g/mol

IUPAC Name

2-bromononanoyl chloride

InChI

InChI=1S/C9H16BrClO/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7H2,1H3

InChI Key

QNHHQQBIBCEZAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)Cl)Br

Origin of Product

United States

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